1,3,4,9-Tetrahydro-1-ethyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester
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Overview
Description
1,3,4,9-Tetrahydro-1-ethyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester is a heterocyclic compound that belongs to the class of pyranoindoles Pyranoindoles are known for their significant biological activities and are found in various natural products and pharmaceuticals
Preparation Methods
The synthesis of 1,3,4,9-Tetrahydro-1-ethyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone as starting materials. The reaction is typically carried out under acidic conditions, such as using methanesulfonic acid in methanol, to yield the desired indole derivative .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Catalytic methodologies, including the use of non-toxic and biodegradable chemicals, are also employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
1,3,4,9-Tetrahydro-1-ethyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are replaced by other nucleophiles. Common reagents include alkyl halides and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,3,4,9-Tetrahydro-1-ethyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound exhibits various biological activities, including anti-inflammatory, analgesic, and antiproliferative effects. .
Medicine: Due to its pharmacological properties, the compound is explored as a potential therapeutic agent in drug development.
Industry: The compound is used in the development of pharmaceuticals and other bioactive molecules.
Mechanism of Action
The mechanism of action of 1,3,4,9-Tetrahydro-1-ethyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its anti-inflammatory and analgesic effects. It may also modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its antiproliferative activity .
Comparison with Similar Compounds
1,3,4,9-Tetrahydro-1-ethyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester can be compared with other similar compounds, such as:
Etodolac: A nonsteroidal anti-inflammatory drug (NSAID) with a similar pyranoindole structure.
Pemedolac: Another pyranoindole derivative with anti-inflammatory and analgesic properties.
Talathermophilins: Naturally occurring pyranoindoles with various biological activities.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H21NO3 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
ethyl 2-(1-ethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetate |
InChI |
InChI=1S/C17H21NO3/c1-3-17(11-15(19)20-4-2)16-13(9-10-21-17)12-7-5-6-8-14(12)18-16/h5-8,18H,3-4,9-11H2,1-2H3 |
InChI Key |
SQUIXJAIFQQSHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(CCO1)C3=CC=CC=C3N2)CC(=O)OCC |
Origin of Product |
United States |
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